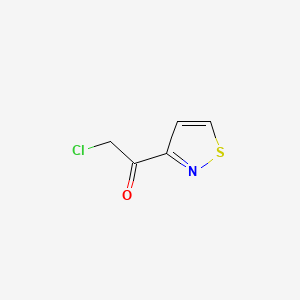

2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one

Description

Significance of α-Chloro Ketones as Versatile Synthons in Organic Chemistry

α-Halo ketones, and specifically α-chloro ketones, are highly valued as versatile building blocks, or synthons, in organic synthesis. nih.gov Their utility stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon atom bonded to the halogen. nih.gov This bifunctional nature allows them to participate in a wide array of chemical transformations. wikipedia.org

The reactivity of α-chloro ketones is largely governed by the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond. This polarization increases the electron deficiency at the α-carbon, making it highly susceptible to attack by various nucleophiles. nih.gov Consequently, α-chloro ketones are key precursors in the synthesis of numerous complex molecules, particularly nitrogen-, sulfur-, and oxygen-containing heterocycles. nih.govnih.gov Their reactions with thioamides and thioureas, for instance, are fundamental steps in the formation of thiazole (B1198619) rings. wikipedia.org

Overview of the 1,2-Thiazole Heterocycle in Chemical Research

The 1,2-thiazole, also known as isothiazole (B42339), is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms. rsc.org This ring system is a constituent of various compounds with significant applications. The chemistry of isothiazoles has been systematically studied, highlighting their synthesis, properties, and diverse uses. rsc.org As a heterocyclic system, 1,2-thiazole and its derivatives are integral components in the development of new chemical entities with potential pharmacological value.

Research Rationale for 2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one

The rationale for investigating this compound is rooted in its potential as a specialized intermediate for constructing more elaborate molecular architectures. The compound merges the established reactivity of an α-chloro ketone with the distinct chemical properties of the 1,2-thiazole ring.

This compound is a prime candidate for use as a key intermediate in the synthesis of novel heterocyclic systems. Its α-chloro ketone functionality can readily react with a variety of dinucleophilic reagents. For example, in a reaction analogous to the Hantzsch thiazole synthesis, condensation with thioamides could lead to the formation of new thiazole rings, resulting in complex dithiazolyl structures. wikipedia.orgnih.gov This capability allows for the systematic extension of the molecular framework from the 1,2-thiazole core, enabling the creation of a library of related compounds for further research.

The inherent reactivity of this compound is a direct consequence of its molecular structure. The molecule consists of a 1,2-thiazole ring linked at its 3-position to a chloroacetyl group. vulcanchem.com The electron-withdrawing nature of the aromatic 1,2-thiazole ring is expected to further enhance the electrophilicity of the attached chloroacetyl moiety.

The chloroacetyl group itself possesses two primary sites for nucleophilic attack: the carbonyl carbon and the adjacent carbon bearing the chlorine atom. nih.gov This dual reactivity allows for a range of synthetic manipulations, including nucleophilic displacement of the chlorine atom or condensation reactions at the carbonyl group. vulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2275350-26-8 |

| Molecular Formula | C₅H₄ClNOS |

| Molecular Weight | 161.61 g/mol |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| α-Halo Ketones |

| α-Chloro Ketones |

| 1,2-Thiazole (Isothiazole) |

| Thioamides |

| Thioureas |

| Pyrroles |

Structure

3D Structure

Properties

Molecular Formula |

C5H4ClNOS |

|---|---|

Molecular Weight |

161.61 g/mol |

IUPAC Name |

2-chloro-1-(1,2-thiazol-3-yl)ethanone |

InChI |

InChI=1S/C5H4ClNOS/c6-3-5(8)4-1-2-9-7-4/h1-2H,3H2 |

InChI Key |

MJLQWPYBCZEBFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSN=C1C(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 1 1,2 Thiazol 3 Yl Ethan 1 One

Direct Functionalization of 1-(1,2-Thiazol-3-yl)ethan-1-one

This approach begins with the precursor 1-(1,2-thiazol-3-yl)ethan-1-one, which is then subjected to reactions that introduce the chlorine atom at the alpha (α) position of the acetyl group.

Alpha-halogenation is a common method for introducing a halogen atom adjacent to a carbonyl group. The reaction typically proceeds via an enol or enolate intermediate. For the synthesis of 2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one, the methyl group of the acetyl moiety is chlorinated.

N-chlorosuccinimide (NCS) is a widely used reagent for α-chlorination due to its ease of handling and milder reaction conditions compared to chlorine gas. researchgate.netisca.me The reaction can be catalyzed by acid, which promotes the formation of the enol tautomer, making the α-carbon susceptible to electrophilic attack by the chlorine from NCS. commonorganicchemistry.comresearchgate.net The use of NCS is advantageous for chlorinating activated aromatic rings and can be employed in various organic solvents. commonorganicchemistry.com

Sulfuryl chloride (SO₂Cl₂) serves as another effective reagent for the α-chlorination of ketones. pitt.eduacs.org It can provide selective monochlorination under controlled conditions. acs.org The reaction of ketones with sulfuryl chloride is another example of electrophilic addition to the enol form of the ketone. acs.org This method has been shown to be effective for both cyclic and acyclic ketones. pitt.edu

| Reagent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| N-chlorosuccinimide (NCS) | Acid catalysis (e.g., AcOH), organic solvent, 55°C researchgate.net | Mild reagent, easy to handle, good for activated systems researchgate.netcommonorganicchemistry.com | May require catalysis for less reactive ketones commonorganicchemistry.com |

| Sulfuryl chloride (SO₂Cl₂) | Inert solvent (e.g., CH₂Cl₂, CCl₄) acs.orgnih.gov | Effective for selective monochlorination, readily available acs.orgacs.org | Can lead to polychlorination if not controlled; releases SO₂ and HCl gas acs.orgnih.gov |

While the direct α-halogenation described above starts with an acetylthiazole, an alternative functionalization strategy involves Friedel-Crafts-type acylation reactions on the thiazole (B1198619) ring using chloroacetyl chloride. This method introduces the entire chloroacetyl group in a single step. For instance, a related synthesis of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones was achieved by reacting the parent heterocycle with chloroacetyl chloride in refluxing 1,4-dioxane (B91453). nih.gov Similarly, the synthesis of other heterocyclic ketones has been accomplished by reacting the core structure with chloroacetyl chloride in the presence of a base like triethylamine (B128534) or in a suitable solvent like dioxane. evitachem.comijcmas.comasianpubs.org This approach is particularly useful when the parent thiazole ring is readily available and stable under acylation conditions.

Construction of the 1,2-Thiazole Ring System Bearing the Chloroacetyl Moiety

This synthetic strategy involves building the 1,2-thiazole ring from acyclic precursors in a way that the required chloroacetyl group is already part of one of the reactants.

The Hantzsch thiazole synthesis is a classic and versatile method for forming the thiazole ring. synarchive.commdpi.com It involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793) derivative. synarchive.comscribd.com In the context of the target molecule, this method is typically used to synthesize derivatives where this compound itself would act as the α-haloketone component, reacting with a thioamide to build a more complex structure. nih.gov

However, the Hantzsch synthesis could be adapted to form the target compound's core structure. This would require a suitably substituted thioamide and an α-halocarbonyl compound that, upon cyclization, yields the 3-chloroacetyl-1,2-thiazole structure. The reaction's versatility allows for the synthesis of a wide array of substituted thiazoles. mdpi.com

Cyclocondensation reactions provide another powerful route to the thiazole nucleus. These methods involve the intramolecular or intermolecular reaction of a linear precursor that contains all the necessary atoms for the ring system. For example, thiazoles can be synthesized via the cyclocondensation of 1-alkynyl(phenyl)-λ3-iodanes with thioureas and thioamides. nih.gov The synthesis of thiazolo pyrimidine (B1678525) compounds has also been achieved through cyclocondensation reactions. asianpubs.org This approach allows for the strategic placement of functional groups on the final heterocyclic ring by designing the linear precursor accordingly.

Optimization of Synthetic Conditions for this compound

Optimizing the synthesis of this compound is crucial for improving yields, minimizing byproducts, and ensuring scalability. Key parameters for optimization include reaction time, temperature, solvent, and the use of catalysts or alternative energy sources.

Recent advancements in synthetic methodology have highlighted several areas for optimization:

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov For Hantzsch-type reactions, microwave heating has been shown to provide target compounds in higher yields and with easier purification. nih.gov This technique is part of a broader trend towards more environmentally benign synthetic approaches. bepls.com

Solvent Selection : The choice of solvent can dramatically impact reaction outcomes. For chloroacetylation reactions, solvents like 1,4-dioxane have proven superior to others. nih.gov In some cases, greener solvents like water or polyethylene (B3416737) glycol (PEG) are being explored to reduce environmental impact. bepls.com

Temperature and Pressure Control : Precise control over temperature and pressure is vital, especially for reactions that are highly exothermic or involve gaseous byproducts. nih.gov For instance, in a patent for a related compound, the acylation step was conducted at -50°C, while distillation for purification was performed under reduced pressure (-0.1 to -0.95 MPa) to isolate the product at a specific temperature range (100-102°C). vulcanchem.comgoogle.com

Influence of Solvents and Temperature on Reaction Efficiency

The selection of an appropriate solvent is crucial in the synthesis of this compound, particularly during the α-chlorination of the 3-acetyl-1,2-thiazole intermediate. The solvent can affect the solubility of reactants, the reaction rate, and the selectivity of the chlorination process.

Halogenated solvents such as dichloromethane (B109758) and chloroform (B151607) are frequently employed for α-chlorination reactions due to their inertness and ability to dissolve a wide range of organic compounds. For instance, the chlorination of ketones with reagents like sulfuryl chloride is often carried out in these solvents. The reaction temperature for such chlorinations is a critical parameter to control. Lower temperatures, often ranging from 0 to 25 °C, are typically preferred to minimize the formation of side products, such as dichlorinated ketones or products of ring chlorination.

Aprotic polar solvents like tetrahydrofuran (B95107) (THF) and ethyl acetate (B1210297) can also be utilized. The use of THF is common in reactions involving organometallic intermediates, which could be a route to 3-acetyl-1,2-thiazole. During the chlorination step, these solvents can influence the enolization of the ketone, a key step in many chlorination mechanisms.

Temperature control is paramount for reaction efficiency. Exothermic chlorination reactions require careful temperature management to prevent runaway reactions and ensure selectivity. For example, the dropwise addition of the chlorinating agent at a controlled low temperature helps to dissipate heat and maintain a steady reaction rate, leading to higher yields of the desired monochlorinated product.

The influence of different solvents on the α-chlorination of a model ketone is summarized in the table below, illustrating the impact on reaction yield and selectivity.

| Solvent | Temperature (°C) | Chlorinating Agent | Typical Yield (%) | Notes |

| Dichloromethane | 0 - 25 | Sulfuryl Chloride | 80-90 | Good selectivity for monochlorination. |

| Chloroform | 0 - 25 | Chlorine | 75-85 | Requires careful handling of gaseous chlorine. |

| Tetrahydrofuran | -78 to 25 | N-Chlorosuccinimide | 70-85 | Often used with a base to generate the enolate. |

| Toluene | 25 - 50 | N-Chlorosuccinimide | 65-80 | Higher temperatures may be needed. |

| Acetonitrile | 25 | Copper(II) chloride | 70-80 | Used in specific catalytic systems. |

Role of Catalysts and Reagents

The choice of catalysts and reagents is fundamental to the successful synthesis of this compound. For the α-chlorination of the 3-acetyl-1,2-thiazole precursor, a variety of chlorinating agents and catalysts can be employed.

Chlorinating Agents:

Sulfuryl chloride (SO₂Cl₂): This is a common and effective reagent for the α-chlorination of ketones. It often provides good yields and can be used under relatively mild conditions.

N-Chlorosuccinimide (NCS): NCS is a solid, easy-to-handle chlorinating agent. It is often used in conjunction with a catalyst, such as an acid or a base, to facilitate the reaction. mdpi.com The use of NCS can offer improved selectivity compared to harsher reagents like chlorine gas. mdpi.com

Chlorine (Cl₂): While effective, gaseous chlorine can be difficult to handle and may lead to over-chlorination or side reactions on the heteroaromatic ring if not used with care.

Catalysts:

Acid Catalysis: Protic acids (e.g., HCl) or Lewis acids can catalyze the enolization of the ketone, which is the reactive intermediate in electrophilic chlorination.

Base Catalysis: Bases can be used to deprotonate the α-carbon of the ketone, forming an enolate which then reacts with the chlorinating agent. This approach is common when using reagents like NCS.

Phase-Transfer Catalysts (PTC): In biphasic systems (e.g., an aqueous and an organic phase), phase-transfer catalysts can be employed to transport the reactive species between the two phases, enhancing the reaction rate. nih.gov This can be particularly useful for improving reaction efficiency and simplifying work-up procedures. Chiral phase-transfer catalysts have also been developed for enantioselective α-chlorination. acs.orgwikipedia.org

The following table provides an overview of common reagent and catalyst systems for the α-chlorination of ketones.

| Chlorinating Agent | Catalyst | Typical Reaction Conditions | Advantages |

| Sulfuryl Chloride | None or Acid (e.g., HCl) | Inert solvent (e.g., CH₂Cl₂), 0-25 °C | High reactivity, good yields. |

| N-Chlorosuccinimide | Acid or Base | Aprotic solvent (e.g., THF, Toluene) | Solid reagent, easier to handle, often more selective. |

| Chlorine Gas | None or Acid | Inert solvent (e.g., CHCl₃) | Inexpensive. |

| Copper(II) Chloride | None | Acetonitrile, reflux | Selective for the more substituted α-carbon. |

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, more efficient catalysts, and minimizing waste generation.

One key aspect of a greener synthesis is the replacement of hazardous solvents. Traditional chlorinated solvents are often toxic and environmentally persistent. Alternative, greener solvents that are being explored for similar transformations include ionic liquids, supercritical fluids, and bio-based solvents like ethyl lactate. acs.org Water is also a highly desirable green solvent for chemical reactions. researchgate.net

Atom economy is another important principle. Reactions should be designed to maximize the incorporation of all materials used in the process into the final product. The α-chlorination of a ketone, for example, can have good atom economy if the byproducts are benign and easily handled.

Recent research has focused on developing greener chlorination methods. For instance, the use of sodium chloride (NaCl) as the chlorine source in the presence of an oxidizing agent and a suitable catalyst represents a more environmentally friendly approach compared to using corrosive and hazardous chlorinating agents. nih.gov The use of aqueous hydrogen peroxide as a green oxidant in catalytic systems is also an area of active research.

The table below highlights some green chemistry approaches applicable to the α-chlorination step.

| Green Chemistry Approach | Description | Potential Benefits |

| Use of Greener Solvents | Replacing chlorinated solvents with water, ionic liquids, or bio-solvents. acs.orgbepls.com | Reduced toxicity and environmental impact. |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts. | Reduced waste, increased efficiency. |

| Safer Reagents | Using reagents like NaCl with an oxidant instead of Cl₂ or SO₂Cl₂. nih.gov | Improved safety and reduced handling hazards. |

| Energy Efficiency | Utilizing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. mdpi.com | Lower energy costs and potentially higher throughput. |

Reactivity and Mechanistic Pathways of 2 Chloro 1 1,2 Thiazol 3 Yl Ethan 1 One

Nucleophilic Substitution at the α-Carbon of 2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one

The presence of a chlorine atom on the carbon adjacent (in the α-position) to the carbonyl group is the defining structural feature for the reactivity of this compound. The chlorine atom is a good leaving group, and the electrophilicity of the α-carbon is significantly enhanced by the inductive effect of the adjacent carbonyl. Consequently, this compound readily undergoes nucleophilic substitution reactions, typically following a bimolecular (SN2) mechanism. utexas.eduquizlet.com This pathway involves a backside attack by a nucleophile, displacing the chloride ion in a single, concerted step. A wide array of nucleophiles can be employed, leading to the formation of diverse functionalized thiazole (B1198619) derivatives.

Nitrogen-based nucleophiles react efficiently with this compound to form new carbon-nitrogen bonds. Primary and secondary amines, for instance, can displace the chloride to yield α-amino ketones, which are versatile precursors for other heterocyclic compounds. Similarly, hydrazine (B178648) and its derivatives react at the α-carbon, a reaction that can be followed by condensation with the ketone functionality to build more complex ring systems. While specific studies on this exact molecule are not prevalent, the reaction of analogous α-halo ketones with various amines and hydrazines is a well-established synthetic methodology. For example, the reaction of similar chloroacetyl compounds with hydrazines is a key step in forming azetidinones. researchgate.net

Table 1: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Product Type | Reaction Conditions |

|---|---|---|---|

| Amine | Substituted Piperazine | 2-(piperazin-1-yl)-1-(1,2-thiazol-3-yl)ethan-1-one | K₂CO₃, Acetone, Reflux |

| Hydrazine | Hydrazine Hydrate | 2-hydrazinyl-1-(1,2-thiazol-3-yl)ethan-1-one | Ethanol, Reflux |

Oxygen nucleophiles, such as alkoxides and phenoxides, can substitute the chlorine atom to form α-alkoxy or α-aryloxy ketones, respectively. These reactions are typically conducted under basic conditions to generate the anionic nucleophile. The reaction of 3-chloro-1,2-benzisothiazole (B19369) with sodium ethoxide, for example, yields the corresponding 3-ethoxy derivative, demonstrating the viability of this substitution pattern on a related heterocyclic system. rsc.org These substitution reactions provide access to a class of ethers with an embedded thiazole moiety.

Table 2: Examples of Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Product Type | Reaction Conditions |

|---|---|---|---|

| Alkoxide | Sodium Ethoxide | 2-ethoxy-1-(1,2-thiazol-3-yl)ethan-1-one | Ethanol |

Given the high nucleophilicity of sulfur compounds, this compound reacts readily with a range of sulfur nucleophiles. libretexts.orglibretexts.org Thiols (mercaptans) react to form thioethers, while thioamides and thioureas are particularly important reactants. The reaction with thioureas or thioamides is a cornerstone of the Hantzsch thiazole synthesis, a classical method for constructing the thiazole ring. In this context, this compound acts as a C2 synthon, reacting with the sulfur and nitrogen atoms of the thiourea (B124793) or thioamide to form a new, substituted thiazole ring, resulting in a molecule containing two thiazole moieties. nih.govnih.govtubitak.gov.tr This reaction is a powerful tool for building complex, poly-heterocyclic structures. nih.gov

Table 3: Examples of Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent Example | Product Type | Reaction Conditions |

|---|---|---|---|

| Thiol | Thiophenol | 2-(phenylthio)-1-(1,2-thiazol-3-yl)ethan-1-one | Base (e.g., NaH), THF |

| Thiourea | Thiourea | 2-amino-4-(1,2-thiazol-3-yl)thiazole | Ethanol, Reflux |

Carbon-based nucleophiles can be used to form new carbon-carbon bonds at the α-position. Enolates, generated from ketones or esters, can be alkylated by this compound to produce 1,4-dicarbonyl compounds. Cyanide ions can also act as nucleophiles to displace the chloride, yielding an α-cyano ketone. researchgate.net However, the reaction with cyanide can be complex, as the cyanide ion may also attack the carbonyl carbon, and the reaction pathway can be highly dependent on the solvent and reaction conditions. researchgate.net While Grignard reagents are potent carbon nucleophiles, their reaction with α-haloketones is often dominated by addition to the carbonyl group rather than substitution.

Table 4: Examples of Reactions with Carbon Nucleophiles

| Nucleophile | Reagent Example | Product Type | Reaction Conditions |

|---|---|---|---|

| Cyanide | Sodium Cyanide | 3-(1,2-thiazol-3-yl)-3-oxopropanenitrile | Aprotic Solvent (e.g., DMF) |

Transformations Involving the Carbonyl Group of this compound

The carbonyl group in this compound is a key site for reactivity, primarily undergoing nucleophilic addition reactions. masterorganicchemistry.commedlifemastery.com In these processes, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. libretexts.org This intermediate is typically protonated during workup to yield an alcohol.

The ketone functionality can be readily reduced to a secondary alcohol using hydride reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, which upon acidic or aqueous workup, yields 2-chloro-1-(1,2-thiazol-3-yl)ethan-1-ol. youtube.com

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful carbon nucleophiles that add to the carbonyl group to form new carbon-carbon bonds. dalalinstitute.comlibretexts.org This reaction transforms the ketone into a tertiary alcohol after protonation. saskoer.ca For example, reaction with methylmagnesium bromide would yield 2-chloro-1-(1,2-thiazol-3-yl)propan-2-ol. This is a highly effective method for introducing alkyl or aryl substituents at the carbonyl position, further elaborating the molecular structure. libretexts.orgsigmaaldrich.com

Table 5: Examples of Nucleophilic Addition to the Carbonyl Group

| Reaction Type | Reagent Example | Product Type | Reaction Conditions |

|---|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄) | 2-chloro-1-(1,2-thiazol-3-yl)ethan-1-ol | Methanol or Ethanol |

| Organometallic Addition | Methylmagnesium Bromide (CH₃MgBr) | 2-chloro-1-(1,2-thiazol-3-yl)propan-2-ol | 1. Diethyl ether or THF, 2. H₃O⁺ workup |

Condensation Reactions with Carbonyl Reagents (e.g., Wittig, Horner-Wadsworth-Emmons)

The carbonyl group of this compound is a prime site for olefination reactions such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon double bonds.

The Wittig reaction involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). The reactivity of the ylide is a crucial factor in determining the stereochemical outcome of the reaction. Stabilized ylides, which contain an electron-withdrawing group, are less reactive and generally lead to the formation of (E)-alkenes. In contrast, non-stabilized ylides are more reactive and typically yield (Z)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions. These reagents are generally more nucleophilic than the corresponding phosphorus ylides, allowing for reactions with a broader range of ketones under milder conditions. A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. The HWE reaction predominantly favors the formation of (E)-alkenes.

The general mechanism for the HWE reaction with this compound would proceed through the following steps:

Deprotonation of a phosphonate ester to form a phosphonate carbanion.

Nucleophilic attack of the carbanion on the carbonyl carbon of the thiazole ketone.

Formation of a tetrahedral intermediate.

Elimination of a phosphate (B84403) ester to yield the alkene product.

Below is a hypothetical data table illustrating the potential outcomes of HWE reactions with this compound, based on the reactivity of similar α-halo ketones.

| Reagent | Base | Solvent | Temperature (°C) | Product | Yield (%) | E/Z Ratio |

| Triethyl phosphonoacetate | NaH | THF | 25 | Ethyl 3-(1,2-thiazol-3-yl)-4-chloro-2-butenoate | 85 | >95:5 |

| Diethyl (cyanomethyl)phosphonate | K2CO3 | Acetonitrile | 80 | 3-(1,2-thiazol-3-yl)-4-chloro-2-butenenitrile | 78 | >95:5 |

| Diethyl benzylphosphonate | n-BuLi | THF | -78 to 25 | 1-Chloro-2-(1,2-thiazol-3-yl)-3-phenyl-2-propene | 65 | 80:20 |

This is a representative table based on general principles of the Horner-Wadsworth-Emmons reaction.

Intramolecular Cyclization Pathways of this compound

The presence of a reactive α-chloro group and the thiazole nucleus allows for various intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are typically initiated by the introduction of a nucleophile that first displaces the chloride and then participates in a subsequent cyclization step.

One plausible pathway involves the reaction with a binucleophilic reagent, such as a substituted hydrazine or thiourea. The initial step would be the substitution of the chlorine atom, followed by an intramolecular condensation with the ketone carbonyl group. For example, reaction with a hydrazine derivative could lead to the formation of a fused pyridazine (B1198779) or a related nitrogen-containing heterocyclic system.

A proposed mechanistic pathway for such a cyclization is as follows:

Nucleophilic attack by a heteroatom of the incoming reagent on the carbon bearing the chlorine atom, leading to the displacement of the chloride ion.

Formation of an intermediate that contains both the thiazole ketone moiety and a nucleophilic group positioned to attack the carbonyl carbon.

Intramolecular nucleophilic attack on the carbonyl carbon to form a cyclic intermediate.

Dehydration of the cyclic intermediate to yield the final fused aromatic heterocycle.

The regioselectivity of the cyclization would be influenced by the nature of the nucleophile and the reaction conditions.

Mechanistic Studies of Key Reactions of this compound

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding the mechanistic details of the reactions of this compound. In nucleophilic substitution reactions at the α-carbon, the reaction can proceed through different mechanisms, such as an SN2 pathway or a pathway involving the formation of an enolate intermediate.

The formation of an enolate can be favored in the presence of a base. This enolate intermediate can then react with electrophiles. In the context of intramolecular cyclizations, the formation of an enolate could precede the cyclization step.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for identifying and characterizing transient intermediates. In some cases, intermediates can be trapped by reacting them with a suitable trapping agent, providing indirect evidence for their existence. For instance, in the HWE reaction, the oxaphosphetane intermediate is a key species that dictates the stereochemical outcome.

Kinetic and Thermodynamic Analyses

Kinetic and thermodynamic studies provide quantitative insights into the reactivity and reaction mechanisms. The rate of a reaction can be determined by monitoring the disappearance of reactants or the appearance of products over time, often using spectroscopic methods.

For reactions of this compound, a kinetic analysis of the nucleophilic substitution of the chlorine atom can help to distinguish between different mechanistic possibilities. For example, a second-order rate law would be consistent with an SN2 mechanism.

In situations where multiple products can be formed, the principles of kinetic and thermodynamic control become important. stackexchange.comlibretexts.orgwikipedia.org

Kinetic control occurs under conditions where the reaction is irreversible (e.g., low temperatures), and the major product is the one that is formed the fastest (i.e., via the lowest activation energy barrier). stackexchange.comlibretexts.orgwikipedia.org

Thermodynamic control is established under reversible conditions (e.g., higher temperatures), where the product distribution reflects the relative thermodynamic stabilities of the products. The most stable product will be the major one at equilibrium. stackexchange.comlibretexts.orgwikipedia.org

For intramolecular cyclization reactions, the balance between the rate of cyclization and the stability of the resulting ring system can be explored through kinetic and thermodynamic studies. The size of the newly formed ring and any associated ring strain will be critical factors influencing the thermodynamics of the process.

A hypothetical table of thermodynamic and kinetic data for a competing reaction of this compound is presented below.

| Parameter | Product A (Kinetic) | Product B (Thermodynamic) |

| Activation Energy (Ea) | Lower | Higher |

| Rate of Formation | Faster | Slower |

| Thermodynamic Stability (ΔG°) | Less Stable | More Stable |

| Favorable Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |

This is a representative table illustrating the principles of kinetic and thermodynamic control.

Applications of 2 Chloro 1 1,2 Thiazol 3 Yl Ethan 1 One in Advanced Organic Synthesis

Construction of Novel Thiazole-Containing Heterocyclic Scaffolds

The inherent reactivity of 2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one makes it an excellent starting material for synthesizing complex molecules where the 1,2-thiazole core is either fused with another ring or further functionalized.

The construction of fused heterocyclic systems from this compound is primarily achieved through reactions with bifunctional nucleophiles. In these reactions, one nucleophilic site of the reagent attacks the electrophilic α-carbon, displacing the chloride, while the second nucleophilic site reacts with the carbonyl carbon to facilitate cyclization, thereby forming a new ring fused to the original thiazole (B1198619).

A prominent example of this strategy is a modification of the Hantzsch thiazole synthesis. By reacting this compound with various thioamides or thioureas, a second thiazole ring can be constructed, leading to thiazolo[3,2-b] chemijournal.comorganic-chemistry.orgglobalresearchonline.nettriazole or imidazo[2,1-b]thiazole (B1210989) derivatives, depending on the specific reactant used. For instance, reaction with thiourea (B124793) would first lead to the formation of an S-alkylated intermediate, which then cyclizes to form a fused aminothiazole system.

Below is a table summarizing potential fused systems accessible from this precursor.

| Reactant | Fused Heterocyclic System | General Reaction Conditions |

| Thiourea | Imidazo[2,1-b]thiazole derivative | Ethanol, reflux |

| 2-Aminothiophenol | Thiazolo[4,3-b]benzothiazine derivative | Base (e.g., NaHCO₃), DMF |

| o-Phenylenediamine | Thiazolo[3,2-a]benzimidazole derivative | Polyphosphoric acid (PPA), heat |

The α-chloro group in this compound is a reactive handle for introducing a wide array of functional groups via nucleophilic substitution reactions. This allows for the creation of a diverse library of 1,2-thiazole derivatives from a single, readily accessible precursor. The adjacent carbonyl group activates the α-carbon, making it highly susceptible to attack by various nucleophiles.

Common transformations include reactions with amines to yield α-amino ketones, with thiols to form α-thio ketones, and with carboxylates to produce α-acyloxy ketones. These products can be stable final compounds or can serve as intermediates for further synthetic elaborations.

The following table illustrates the versatility of this compound in such derivatization reactions.

| Nucleophile (Nu-H) | Reagent Example | Product Structure |

| Primary/Secondary Amine | Morpholine | 2-Morpholino-1-(1,2-thiazol-3-yl)ethan-1-one |

| Thiol | Thiophenol | 2-(Phenylthio)-1-(1,2-thiazol-3-yl)ethan-1-one |

| Carboxylate | Sodium Acetate (B1210297) | 2-Oxo-2-(1,2-thiazol-3-yl)ethyl acetate |

| Azide | Sodium Azide | 2-Azido-1-(1,2-thiazol-3-yl)ethan-1-one |

Role as a Precursor for Biologically Relevant Scaffolds (Focus on Synthetic Pathways)

Beyond modifying the thiazole core itself, this compound is instrumental in the de novo synthesis of other important heterocyclic rings, where the chloro-ketone moiety provides the necessary carbon backbone.

Azetidin-2-ones, commonly known as β-lactams, are core structures in many widely used antibiotics. The classical synthesis of these four-membered rings is the Staudinger cycloaddition, which involves the reaction of a Schiff base (imine) with a ketene. derpharmachemica.com While this compound is not a direct precursor in a one-step synthesis, it can be readily incorporated into a multi-step pathway.

The synthetic sequence typically begins with the condensation of a primary amine (R-NH₂) with an aromatic aldehyde to form a Schiff base. This imine is then subjected to a [2+2] cycloaddition with a ketene, which is often generated in situ from chloroacetyl chloride in the presence of a tertiary base like triethylamine (B128534) (Et₃N). chemijournal.comglobalresearchonline.netnih.gov In this context, the thiazole moiety can be introduced on the imine portion of the molecule. A plausible pathway involves first synthesizing a thiazole-containing aldehyde or amine, forming the corresponding Schiff base, and then performing the cycloaddition with chloroacetyl chloride to yield the final thiazolyl-substituted azetidinone. chemijournal.comnih.govresearchgate.net

A general scheme for this transformation is outlined below:

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Thiazole-3-carbaldehyde, Aryl Amine | Ethanol, catalytic acid | Thiazol-3-yl Schiff Base |

| 2 | Thiazol-3-yl Schiff Base, Chloroacetyl Chloride | Triethylamine (Et₃N), Dioxane, 0-5 °C | 3-Chloro-1-aryl-4-(1,2-thiazol-3-yl)azetidin-2-one nih.gov |

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are prevalent in pharmaceuticals. The Knorr pyrazole (B372694) synthesis and related methods are the most common routes for their preparation, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.govbeilstein-journals.org

This compound serves as a highly effective C3 building block for pyrazole synthesis. The reaction with hydrazine or its substituted derivatives proceeds via a two-step, one-pot mechanism. First, the hydrazine attacks the carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazone onto the α-carbon, displacing the chloride ion and forming the stable aromatic pyrazole ring. organic-chemistry.org The use of substituted hydrazines (e.g., phenylhydrazine (B124118) or methylhydrazine) allows for the introduction of various substituents on one of the nitrogen atoms of the resulting pyrazole. beilstein-journals.org

| Hydrazine Reagent | Product |

| Hydrazine Hydrate (NH₂NH₂·H₂O) | 3-(1H-Pyrazol-3-yl)-1,2-thiazole |

| Phenylhydrazine (PhNHNH₂) | 3-(1-Phenyl-1H-pyrazol-3-yl)-1,2-thiazole |

| Methylhydrazine (MeNHNH₂) | Mixture of 3-(1-Methyl-1H-pyrazol-3-yl)-1,2-thiazole and 3-(2-Methyl-2H-pyrazol-3-yl)-1,2-thiazole |

Triazoles are another class of five-membered heterocycles containing three nitrogen atoms, with 1,2,3- and 1,2,4-isomers being particularly important in medicinal chemistry. nih.govresearchgate.net this compound can be used to synthesize both isomers through different synthetic routes.

Synthesis of 1,2,3-Triazoles: A common route involves the initial conversion of the α-chloroketone to an α-azidoketone by reaction with sodium azide. The resulting 2-azido-1-(1,2-thiazol-3-yl)ethan-1-one is a key intermediate that can undergo cyclization reactions. For example, it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions if further modified, or undergo other intramolecular cyclizations to form the 1,2,3-triazole ring. nih.gov

Synthesis of 1,2,4-Triazoles: A well-established pathway to 1,2,4-triazoles involves the reaction of the α-haloketone with thiosemicarbazide. This reaction typically forms a thiazole derivative via the Hantzsch synthesis. However, under different conditions, the initially formed thiosemicarbazone can undergo oxidative cyclization or react with other reagents to form a 1,2,4-triazole-3-thione, which can be further derivatized.

| Target Scaffold | Key Intermediate | Reagents for Cyclization |

| 1,2,3-Triazole | 2-Azido-1-(1,2-thiazol-3-yl)ethan-1-one | (Requires further reaction partner, e.g., an alkyne) |

| 1,2,4-Triazole | Thiazol-3-yl-thiosemicarbazone | Oxidizing agent or acid/base catalysis |

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued in organic synthesis for their efficiency and atom economy. This compound, as a potent electrophile, is an excellent substrate for such reactions, most notably in variations of the Hantzsch thiazole synthesis.

In a typical Hantzsch-type reaction, an α-halo ketone, such as this compound, condenses with a thioamide or thiourea derivative. This reaction proceeds via a sequence of steps involving nucleophilic attack of the sulfur atom on the α-carbon bearing the halogen, followed by cyclization and dehydration to afford a substituted thiazole ring. When a thiourea is used, this constitutes a three-component reaction, bringing together the α-halo ketone, the thiourea, and implicitly, the atoms that form the thiazole ring.

The isothiazole (B42339) moiety of this compound remains intact during this process, leading to the formation of bi-heterocyclic compounds. These products, containing both isothiazole and thiazole rings, are of significant interest in medicinal chemistry due to the prevalence of these motifs in bioactive molecules. The variability of the thioamide or thiourea component allows for the generation of a diverse library of substituted bi-heterocyclic compounds from a single starting material.

Below is a data table illustrating the potential scope of the Hantzsch thiazole synthesis employing this compound with various thioamide and thiourea derivatives.

| Thioamide/Thiourea Derivative | Resulting Product | Potential Application |

| Thiourea | 2-Amino-4-(1,2-thiazol-3-yl)thiazole | Intermediate for pharmaceuticals |

| N-Phenylthiourea | 2-(Phenylamino)-4-(1,2-thiazol-3-yl)thiazole | Scaffold for kinase inhibitors |

| Thioacetamide | 2-Methyl-4-(1,2-thiazol-3-yl)thiazole | Building block for agrochemicals |

| 4-Methoxythiobenzamide | 2-(4-Methoxyphenyl)-4-(1,2-thiazol-3-yl)thiazole | Precursor for fluorescent materials |

Contributions to Complex Molecule Synthesis

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented, its role as a versatile intermediate for the construction of elaborate molecular architectures is significant. The dual reactivity of the molecule—the electrophilic α-chloro ketone and the stable isothiazole core—allows for its incorporation into larger, more complex structures that are precursors to pharmaceutically relevant compounds.

The chloroacetyl group is a key functional handle that enables the connection of the isothiazole core to other molecular fragments. For instance, it can react with a wide range of nucleophiles, such as amines, phenols, and thiols, to form more complex intermediates. These reactions can be part of a broader synthetic strategy aimed at building molecules with specific biological targets.

Furthermore, the isothiazole ring itself can be a crucial pharmacophore in the final complex molecule. Isothiazole derivatives are known to exhibit a range of biological activities, and by using this compound as a starting material, chemists can efficiently introduce this important heterocyclic motif into a target molecule.

The following table outlines the potential of this compound in the synthesis of advanced molecular scaffolds that can serve as key intermediates for complex molecules.

| Reactant | Resulting Scaffold | Potential Therapeutic Area |

| Substituted anilines | N-Aryl-2-(1,2-thiazol-3-yl)glycinamides | Anticancer agents |

| 1,2-Diaminobenzene | 2-(1,2-Thiazol-3-ylmethyl)quinoxaline | Antimicrobial compounds |

| Guanidine | 2-Amino-4-(1,2-thiazol-3-yl)pyrimidine | CNS disorder treatments |

| Malononitrile and sulfur | Substituted thieno[2,3-d]isothiazoles | Anti-inflammatory drugs |

Theoretical and Computational Chemistry Studies of 2 Chloro 1 1,2 Thiazol 3 Yl Ethan 1 One

Electronic Structure and Geometrical Optimization

The foundation of understanding a molecule's behavior lies in its electronic structure and preferred three-dimensional arrangement. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these features.

Density Functional Theory (DFT) Investigations of Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for predicting the optimized geometry of molecules. mdpi.comresearchgate.net For thiazole (B1198619) derivatives, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. mdpi.comirjweb.com In the case of 2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one, the thiazole ring is expected to be planar, a characteristic feature of aromatic systems. irjweb.com The planarity arises from the delocalization of six π-electrons, which confers aromatic stability. irjweb.com

Table 1: Predicted Geometrical Parameters for Thiazole Derivatives This table presents typical bond angle ranges observed in DFT studies of substituted thiazole rings. Specific values for the title compound would require a dedicated computational study.

| Parameter | Predicted Value Range |

|---|---|

| C-S-C Bond Angle | 114.2° - 113.8° irjweb.com |

| S-C-C Bond Angle | 109.6° - 108.3° irjweb.com |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.commdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. asianpubs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. asianpubs.orgresearchgate.net

In studies of various thiazole derivatives, the HOMO is often distributed over the electron-rich thiazole ring and adjacent π-systems, while the LUMO is typically located on electron-withdrawing groups or the π-antibonding orbitals of the aromatic system. mdpi.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the thiazole ring, particularly involving the sulfur and nitrogen lone pairs. The LUMO is likely to be centered on the chloroacetyl group, specifically the π* orbital of the carbonyl and the σ* orbital of the C-Cl bond.

A smaller HOMO-LUMO gap signifies that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity. asianpubs.org The presence of the electron-withdrawing chloroacetyl group is expected to lower the LUMO energy, likely resulting in a relatively small energy gap for this molecule, suggesting it is chemically reactive. mdpi.comacs.org This charge transfer interaction within the molecule is a key aspect revealed by HOMO-LUMO analysis. irjweb.com

Table 2: Frontier Orbital Energies from a Representative Thiazole Derivative Study Data adapted from a DFT study on a substituted thiazole derivative to illustrate typical energy values. irjweb.com

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5293 |

| LUMO | -0.8302 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. irjweb.comnih.gov The MEP map illustrates regions of varying electrostatic potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored red or yellow), are susceptible to electrophilic attack, while electron-deficient regions with positive potential (colored blue) are prone to nucleophilic attack. nih.gov

For thiazole derivatives, MEP maps generally show negative potential concentrated around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. nih.govpharmaguideline.com The sulfur atom can exhibit regions of both positive and negative potential, influencing its interaction with other molecules. semanticscholar.org In this compound, the MEP map would be expected to show:

A region of high negative potential around the carbonyl oxygen of the acetyl group, indicating its susceptibility to electrophilic attack.

A negative potential region near the thiazole nitrogen atom. nih.gov

Positive potential regions around the hydrogen atoms and, significantly, the carbon atom attached to the chlorine, making it a likely site for nucleophilic substitution.

This detailed charge landscape allows for the prediction of how the molecule will interact with other reagents, guiding the understanding of its chemical behavior. nih.gov

Conformational Analysis and Energetic Profiles

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the thiazole ring and the carbonyl carbon, as well as the bond between the carbonyl carbon and the chloromethyl group.

Computational studies can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformation. This process identifies the lowest energy (most stable) conformers and the energy barriers to rotation between them. While specific studies on the title compound are unavailable, research on similar molecules, such as N-methyldichloroacetamide, demonstrates that the preferred conformation can differ between the gas phase and the solid state due to intermolecular interactions. ed.ac.uk For the title compound, a key factor would be the electrostatic interaction between the carbonyl oxygen, the thiazole ring's sulfur and nitrogen atoms, and the chlorine atom. The most stable conformer would likely balance steric repulsion and favorable electronic interactions, such as dipole alignment.

Computational Modeling of Reaction Mechanisms

Computational chemistry can also be used to model the pathways of chemical reactions, providing detailed information about the transition states and intermediates involved.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate. Computationally, a transition state is located on the potential energy surface as a first-order saddle point, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For this compound, a key reaction would be nucleophilic substitution at the α-carbon (the carbon bearing the chlorine atom). This is a classic reaction for α-haloketones. A computational study of this reaction would involve:

Modeling the approach of a nucleophile to the electrophilic carbon center.

Calculating the geometry and energy of the transition state, where the bond to the incoming nucleophile is partially formed and the bond to the chlorine atom is partially broken.

Characterizing this structure by confirming it has exactly one imaginary frequency.

The reactivity of the thiazole ring itself, such as electrophilic substitution at the C5 position or deprotonation at C2, could also be modeled. pharmaguideline.comwikipedia.org Such studies would provide fundamental insights into the kinetic and thermodynamic feasibility of various transformations involving this compound.

Reaction Coordinate Analysis

Reaction coordinate analysis is a fundamental computational tool used to investigate the mechanism of a chemical reaction. It involves mapping the potential energy of a system as it transforms from reactants to products through a transition state. This analysis provides critical information about the reaction's feasibility, kinetics, and the structure of the transition state.

For this compound, a key reaction of interest is the nucleophilic substitution at the α-carbon of the keto group, where the chlorine atom is displaced. A hypothetical reaction coordinate diagram for the SN2 reaction with a generic nucleophile (Nu-) would illustrate the energy changes as the nucleophile approaches the electrophilic carbon and the chloride ion departs.

The reaction coordinate would represent the progress of the reaction, typically a combination of the forming Nu-C bond distance and the breaking C-Cl bond distance. The peak of the energy profile corresponds to the transition state, an unstable, high-energy species where the nucleophile and the leaving group are partially bonded to the carbon atom. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a crucial determinant of the reaction rate.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the geometries and energies of the reactants, products, and the transition state. nih.gov By locating the transition state and performing intrinsic reaction coordinate (IRC) calculations, the entire reaction pathway can be mapped out. This analysis would reveal the concerted nature of the SN2 mechanism and provide a quantitative measure of the energy barrier to the reaction. Such studies are vital for understanding the reactivity of the chloroacetyl group attached to the thiazole ring.

Quantum Chemical Descriptors and Quantitative Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. These descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to develop predictive models for biological activity or physicochemical properties. researchgate.net

For this compound and its analogs, several key quantum chemical descriptors can be calculated using methods like DFT. researchgate.net These include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

Electron Density and Electrostatic Potential (ESP): These descriptors reveal the distribution of charge in a molecule. ESP maps can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions.

These descriptors can be used to build QSAR models that correlate the structural features of a series of thiazole derivatives with their observed biological activity, for instance, as antimicrobial or anticancer agents. nih.govmdpi.com A typical QSAR study involves calculating a range of descriptors for a set of related compounds and then using statistical methods to find a mathematical equation that best describes the relationship between the descriptors and the activity.

Below is a hypothetical interactive data table illustrating how quantum chemical descriptors might be presented for this compound and some virtual analogs.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Electronegativity (χ) | Chemical Hardness (η) |

| This compound | -7.25 | -1.89 | 5.36 | 4.57 | 2.68 |

| 2-Fluoro-1-(1,2-thiazol-3-yl)ethan-1-one | -7.38 | -1.75 | 5.63 | 4.57 | 2.82 |

| 2-Bromo-1-(1,2-thiazol-3-yl)ethan-1-one | -7.18 | -2.01 | 5.17 | 4.60 | 2.59 |

| 2-Chloro-1-(5-methyl-1,2-thiazol-3-yl)ethan-1-one | -7.15 | -1.95 | 5.20 | 4.55 | 2.60 |

| 2-Chloro-1-(5-nitro-1,2-thiazol-3-yl)ethan-1-one | -7.85 | -2.55 | 5.30 | 5.20 | 2.65 |

Such QSAR models are powerful tools in drug discovery and materials science, enabling the rational design of new compounds with desired properties and activities.

Future Research Directions and Perspectives for 2 Chloro 1 1,2 Thiazol 3 Yl Ethan 1 One

Development of Novel and Efficient Synthetic Routes

While established methods for synthesizing chloroacetyl-heterocycles exist, future research will likely focus on developing more efficient, scalable, and environmentally benign routes to 2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one.

Grignard Reagent-Mediated Synthesis: A scalable method has been described for a related isomer, which involves the formation of a thiazole-magnesium complex followed by acylation with chloroacetyl chloride. vulcanchem.com Optimizing this approach for the 1,2-thiazol-3-yl isomer could provide a robust and high-yielding industrial process. vulcanchem.com

Direct C-H Functionalization: A forward-looking approach would involve the direct C-H acylation of the 1,2-thiazole ring. This would bypass the need for pre-functionalized starting materials like halogenated thiazoles, thus reducing step count and improving atom economy.

Green Chemistry Approaches: The use of eco-friendly methodologies represents a significant area for development. This could include employing solid-supported catalysts or leveraging ultrasonic irradiations to enhance reaction rates and yields, thereby minimizing energy consumption and waste generation. researchgate.net

Novel Precursor Cyclization: Research into new cyclization strategies to form the thiazole (B1198619) ring with the chloroacetyl group already incorporated could provide alternative and potentially more convergent synthetic pathways.

| Proposed Synthetic Strategy | Key Advantages | Relevant Precedent/Concept |

| Optimized Grignard Acylation | Scalability, High Yields | Synthesis of 2-chloro-1-(2-chlorothiazol-5-yl)ethanone. vulcanchem.com |

| Direct C-H Acylation | Atom Economy, Reduced Steps | Modern organometallic catalysis principles. |

| Ultrasonic-Assisted Synthesis | Increased Efficiency, Eco-Friendly | Use of K2CO3–Al2O3 catalyst for chalcone (B49325) synthesis. researchgate.net |

Exploration of Unconventional Reactivity Patterns

The compound's reactivity is dominated by the electrophilic nature of the chloroacetyl moiety. Future work should aim to uncover and harness less obvious reaction pathways.

Hantzsch-Type Syntheses: The chloroacetyl group is a classic component in Hantzsch thiazole synthesis. Its reaction with thioamides or thioureas can be used to construct new, more complex thiazole-containing molecules, a foundational reaction that continues to be exploited in creating diverse heterocyclic structures. nih.gov

Multicomponent Reactions: Designing one-pot, multicomponent reactions where both the ketone and the α-chloro group participate would be a highly efficient strategy for building molecular complexity. For instance, an initial reaction at the ketone to form an imine could be followed by an intramolecular cyclization involving the displacement of the chloride.

Transition-Metal Catalysis: The C-Cl bond could be activated by transition metals (e.g., Palladium, Copper, Nickel) to participate in cross-coupling reactions. This would enable the introduction of a wide array of substituents (aryl, alkyl, etc.) at the carbon adjacent to the carbonyl group, significantly expanding the synthetic possibilities.

Radical Chemistry: Exploration of radical-mediated reactions could unlock novel transformations not accessible through traditional ionic pathways. Photoredox catalysis, for example, could be used to generate a radical at the α-carbon, which could then engage in various C-C or C-heteroatom bond-forming reactions.

Catalytic and Asymmetric Transformations Involving this compound

Introducing chirality into molecules derived from this building block is a critical goal for applications in medicinal chemistry and materials science.

Asymmetric Reduction: The development of catalytic methods for the asymmetric reduction of the ketone to a chiral alcohol is a primary objective. This would provide access to enantiomerically enriched secondary alcohols, which are valuable chiral synthons.

Asymmetric Alkylation/Addition: Utilizing chiral catalysts, it may be possible to achieve asymmetric alkylation at the α-carbon. This could involve enantioselective phase-transfer catalysis or transition-metal-catalyzed approaches.

Metal-Azavinyl Carbene Analogs: Drawing inspiration from the chemistry of related nitrogen heterocycles, it may be possible to convert the thiazole moiety into a reactive intermediate. For example, rhodium(II) catalysts are known to transform N-sulfonylated 1,2,3-triazoles into azavinyl carbenes that participate in asymmetric cyclopropanations and other transformations. nih.gov Exploring analogous catalytic cycles with the 1,2-thiazole ring could lead to entirely new asymmetric reactions. nih.gov

Applications in Flow Chemistry and Automated Synthesis

The use of continuous flow technology can offer significant advantages in terms of safety, scalability, and efficiency, particularly when dealing with reactive intermediates.

Enhanced Safety and Scalability: Continuous flow reactors allow for precise control over reaction parameters (temperature, pressure, stoichiometry) and minimize the volume of reactive material at any given time, which is advantageous for potentially exothermic reactions. vulcanchem.com This technology has been successfully applied to the synthesis of various heterocycles. uc.pt

Automated Multi-Step Synthesis: Integrating this compound into automated, multi-step flow synthesis platforms would enable the rapid generation of compound libraries. nih.gov Such systems can perform sequential reactions, purifications, and analyses, accelerating the discovery of new molecules with desired properties. nih.gov For instance, a flow setup could first be used to synthesize a derivative via a Hantzsch reaction, followed by an in-line purification and a subsequent cross-coupling reaction.

| Flow Chemistry Application | Benefit | Example from Heterocyclic Chemistry |

| Scalable Production | Improved safety and process control. | Synthesis of 7-Ethyltryptophol via Fischer indole (B1671886) synthesis. uc.pt |

| Automated Library Synthesis | Rapid generation of analogues for screening. | Three-step synthesis of 2-(1H-indol-3-yl)thiazoles. nih.gov |

| Integrated Systems | Telescoping of multiple reaction steps without isolation. | Total flow synthesis of an auxin mimic-based herbicide. uc.pt |

Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights

A deep understanding of the compound's structural and electronic properties is essential for predicting its reactivity and designing new transformations.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on its solid-state conformation, bond lengths, and intermolecular interactions. nih.govresearchgate.net This data is invaluable for computational modeling and understanding its physical properties.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced 2D NMR techniques (e.g., HSQC, HMBC, NOESY) can be used to unambiguously assign all signals and probe through-space interactions, which is particularly useful for more complex derivatives.

Vibrational Spectroscopy and Computational Modeling: Combining experimental techniques like Raman and polarized infrared (IR) spectroscopy with computational methods such as Density Functional Theory (DFT) can provide deep insights into the compound's conformational preferences in different environments (solid, solution). researchgate.netmdpi.com This synergy is powerful for elucidating reaction mechanisms and understanding transition states.

Rational Design of New Synthetic Targets Utilizing the Compound as a Building Block

The true potential of this compound lies in its application as a scaffold for constructing novel molecules with specific functions.

Pharmacophore-Based Design: The thiazole ring is a common motif in pharmacologically active compounds. Using computational tools like molecular docking and pharmacophore modeling, new synthetic targets can be designed where the compound serves as a key building block. mdpi.combernstein-plus-sons.com For example, it could be used to synthesize novel thiazolidinone derivatives, which are known to exhibit a range of biological activities. mdpi.com

Synthesis of Fused Heterocyclic Systems: The dual reactivity of the chloroacetyl group can be exploited to construct fused ring systems. A reaction sequence could involve an initial substitution of the chloride followed by a cyclization reaction involving the ketone, leading to novel bicyclic or polycyclic heteroaromatic compounds.

Materials Science Applications: The thiazole ring possesses interesting electronic properties. Derivatives of this compound could be designed and synthesized for applications in materials science, such as organic electronics or as ligands for metal complexes with specific catalytic or photophysical properties.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one, and how can reaction efficiency be quantified?

Answer: The synthesis typically involves Friedel-Crafts acylation of 1,2-thiazole derivatives using chloroacetyl chloride. Reaction efficiency is quantified via yield optimization (monitored by TLC or HPLC) and purity validation (GC-MS or LC-MS). For example, analogous thiazole derivatives are synthesized under anhydrous conditions with Lewis acids like AlCl₃, achieving yields of 60–85% . Side products (e.g., over-chlorination) are minimized by controlling stoichiometry and reaction temperature (0–5°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how should conflicting data be resolved?

Answer:

- 1H/13C NMR : Key for identifying thiazole ring protons (δ 7.5–8.5 ppm) and carbonyl/chloromethyl groups (δ 4.5–5.5 ppm for CH₂Cl; δ 190–200 ppm for C=O in 13C NMR) .

- IR Spectroscopy : Confirms C=O stretching (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 193.08 [M+H]+) validate molecular weight .

Conflicts (e.g., unexpected splitting in NMR) are resolved by repeating experiments under standardized conditions, comparing with computational predictions (DFT), or using 2D NMR (COSY, HSQC) .

Q. What safety protocols are recommended for handling this compound given its hazardous properties?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H314 corrosive hazard) .

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: 5.48E-05 mmHg at 25°C) .

- Storage : Keep in airtight containers away from ignition sources (flash point: 157.7°C) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Research Questions

Q. How can SHELXL be applied to refine the crystal structure of this compound, particularly when dealing with twinning or disorder?

Answer:

- Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperature (100 K) minimizes thermal motion .

- Twinning : Use the TWIN/BASF commands in SHELXL to refine twin laws and partition overlapping reflections .

- Disorder Modeling : Apply PART/SUMP restraints for split positions (e.g., rotating thiazole rings) and validate with displacement parameter analysis (ADPs < 0.05 Ų) .

- Validation : Check R1/wR2 convergence (<5% discrepancy) and Hirshfeld surface analysis for intermolecular interactions .

Q. What strategies address discrepancies between computational predictions (DFT) and experimental data (e.g., bond lengths) in this compound?

Answer:

- Basis Set Selection : Use hybrid functionals (B3LYP) with triple-zeta basis sets (6-311++G**) to improve accuracy .

- Solvent Effects : Include implicit solvent models (PCM) in DFT to match experimental conditions (e.g., chloroform) .

- XRD vs DFT : Compare experimental bond lengths (C-Cl: ~1.79 Å; C=O: ~1.21 Å) with DFT-optimized geometries. Discrepancies >0.02 Å suggest crystal packing effects or thermal motion artifacts .

Q. How to design experiments to study the reactivity of the thiazole ring in this compound under varying conditions?

Answer:

- Electrophilic Substitution : React with HNO₃/H₂SO₄ to nitro derivatives; monitor regioselectivity via HPLC .

- Nucleophilic Attack : Test with Grignard reagents (e.g., MeMgBr) at −78°C to assess carbonyl reactivity .

- Photostability : Expose to UV light (254 nm) and track degradation (HPLC-MS) to identify cleavage products (e.g., thiazole ring opening) .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying pH/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.